molecular formula C19H30BNO4 B7958077 N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958077
M. Wt: 347.3 g/mol
InChI Key: KYQVAZVBWDGYTN-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a tert-butyl group, an ethoxy group, and a dioxaborolane moiety attached to a benzamide core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides .

Scientific Research Applications

N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety is known to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This process involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of tert-butyl, ethoxy, and dioxaborolane groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to participate in Suzuki-Miyaura coupling reactions makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

N-tert-butyl-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-9-23-15-12-13(20-24-18(5,6)19(7,8)25-20)10-11-14(15)16(22)21-17(2,3)4/h10-12H,9H2,1-8H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQVAZVBWDGYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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